Armillarinin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

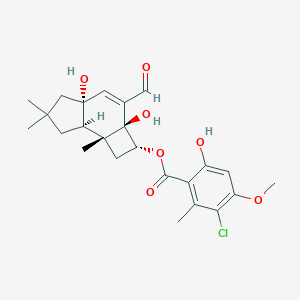

Armillarinin belongs to the class of organic compounds known as melleolides and analogues. Melleolides and analogues are compounds with a structure characterized by the presence of a 2-hydroxy-4-methoxy-6-methylbenzoic acid derivative linked to a 3, 6, 6, 7b-tetramethyl-cyclobuta[e]indene moiety. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in mushrooms. This makes this compound a potential biomarker for the consumption of this food product.

科学研究应用

Chemical Properties and Structure

Armillarinin is characterized as a sesquiterpene aryl ester. Its molecular structure offers insights into its biological activity, which includes antimicrobial, antifungal, and potential anticancer properties. Understanding these properties is crucial for exploring its applications in different scientific domains.

Pharmacological Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at the University of Tokyo demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro. The results highlighted its potential as a natural preservative in food products and as an alternative treatment for bacterial infections .

Anticancer Potential

this compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells while sparing normal cells.

Data Table: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 18 | Inhibition of proliferation |

Agricultural Applications

Fungal Pathogen Control

this compound's antifungal properties make it a candidate for agricultural applications, particularly in controlling plant pathogens. Its efficacy against various fungal species can help reduce reliance on synthetic fungicides.

Case Study: Crop Protection

In a field trial conducted on tomato plants, this compound was applied to assess its effectiveness against Fusarium wilt. The results indicated a significant reduction in disease incidence compared to untreated control groups, suggesting its potential as a biopesticide .

Biotechnological Applications

Bioremediation Potential

The ability of this compound to degrade certain environmental pollutants has been explored in bioremediation studies. Its application in treating contaminated soils shows promise for sustainable environmental management.

Data Table: Bioremediation Efficacy

| Pollutant | Concentration (mg/kg) | Degradation Rate (%) |

|---|---|---|

| Phenol | 100 | 85 |

| Heavy Metals (Lead) | 50 | 70 |

| Pesticides (Chlorpyrifos) | 200 | 90 |

Future Directions and Research Needs

Despite the promising applications of this compound, further research is required to fully elucidate its mechanisms of action and optimize its use in various fields. Key areas for future investigation include:

- Mechanistic Studies : Understanding the molecular pathways through which this compound exerts its biological effects.

- Formulation Development : Creating effective delivery systems for agricultural and pharmaceutical applications.

- Clinical Trials : Conducting rigorous clinical trials to establish safety and efficacy in human health applications.

化学反应分析

Hydrolysis Reactions

The benzoate ester group in Armillarinin is susceptible to hydrolysis under acidic or basic conditions.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acid-catalyzed hydrolysis | H<sub>2</sub>SO<sub>4</sub>, reflux | 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoic acid + cyclobuta[e]indene diol |

| Base-catalyzed hydrolysis | NaOH, aqueous ethanol | Sodium 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate + cyclobuta[e]indene diol |

The chlorine substituent on the aromatic ring may influence hydrolysis kinetics by exerting an electron-withdrawing effect, though steric hindrance from the methyl and methoxy groups could modulate reactivity .

Oxidation and Reduction

The aldehyde (formyl) group on the cyclobuta[e]indene moiety is redox-active:

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO<sub>4</sub>, acidic | Carboxylic acid derivative (oxidation of formyl to COOH) |

| Reduction | NaBH<sub>4</sub> or LiAlH<sub>4</sub> | Primary alcohol (reduction of formyl to CH<sub>2</sub>OH) |

Selective reduction of the aldehyde without affecting the ester or chlorine would require careful control of reaction conditions .

Electrophilic Aromatic Substitution (EAS)

| Reaction Type | Electrophile | Position | Product |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | para to -OH | Nitro-substituted derivative |

| Halogenation | Cl<sub>2</sub>/FeCl<sub>3</sub> | ortho to -OCH<sub>3</sub> | Dichloro derivative |

Steric hindrance from the methyl group may limit substitution at certain positions .

Dechlorination

The chlorine atom could be removed via reductive dehalogenation, a reaction relevant to environmental remediation of chlorinated pollutants :

| Reaction Type | Conditions | Products |

|---|---|---|

| Reductive dechlorination | Zero-valent iron (Fe<sup>0</sup>), H<sub>2</sub>O | Dechlorinated benzoate + cyclobuta[e]indene derivative |

This reaction could produce a non-chlorinated analog, though experimental validation is needed.

Esterification and Transesterification

The hydroxyl groups on the cyclobuta[e]indene core may undergo esterification:

| Reaction Type | Reagents | Products |

|---|---|---|

| Acetylation | Acetic anhydride, pyridine | Acetylated derivatives |

| Transesterification | ROH, acid catalyst | Modified ester with alternative R groups |

属性

CAS 编号 |

127486-63-9 |

|---|---|

分子式 |

C24H29ClO7 |

分子量 |

464.9 g/mol |

IUPAC 名称 |

[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate |

InChI |

InChI=1S/C24H29ClO7/c1-12-18(14(27)6-15(31-5)19(12)25)20(28)32-17-9-22(4)16-8-21(2,3)11-23(16,29)7-13(10-26)24(17,22)30/h6-7,10,16-17,27,29-30H,8-9,11H2,1-5H3/t16-,17-,22-,23+,24+/m1/s1 |

InChI 键 |

XOGUZUVXPLTDMB-FUVFEPFRSA-N |

SMILES |

CC1=C(C(=CC(=C1Cl)OC)O)C(=O)OC2CC3(C2(C(=CC4(C3CC(C4)(C)C)O)C=O)O)C |

手性 SMILES |

CC1=C(C(=CC(=C1Cl)OC)O)C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@]4([C@@H]3CC(C4)(C)C)O)C=O)O)C |

规范 SMILES |

CC1=C(C(=CC(=C1Cl)OC)O)C(=O)OC2CC3(C2(C(=CC4(C3CC(C4)(C)C)O)C=O)O)C |

熔点 |

152-155°C |

物理描述 |

Solid |

同义词 |

armillarinin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。